2-(2-Phenylacetamido)acetaldehyde oxime is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of approximately 192.21 g/mol. It is characterized by the presence of an oxime functional group, which is derived from the reaction of an aldehyde with hydroxylamine. The structure includes a phenylacetamido group, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The synthesis of 2-(2-Phenylacetamido)acetaldehyde oxime typically involves the following steps:
These methods allow for the efficient production of 2-(2-Phenylacetamido)acetaldehyde oxime in laboratory settings .
This compound has potential applications in various fields:
Interaction studies involving 2-(2-Phenylacetamido)acetaldehyde oxime are essential for understanding its biological mechanisms. Preliminary investigations suggest that it may interact with specific enzyme systems or receptors, potentially influencing metabolic pathways. Further studies are needed to elucidate these interactions fully and to assess its pharmacokinetic properties .
Several compounds share structural similarities with 2-(2-Phenylacetamido)acetaldehyde oxime. These include:
| Compound Name | Molecular Formula | Unique Features | 
|---|---|---|
| Acetophenone Oxime | C₈H₉NO | Lacks the phenylacetamido group, simpler structure | 
| Benzamide Oxime | C₇H₈N₂O | Contains an amide instead of an acetamide group | 
| N-(2-Hydroxyphenyl)acetamide | C₉H₁₁NO₂ | Features a hydroxyl group on the phenyl ring | 
The unique aspect of 2-(2-Phenylacetamido)acetaldehyde oxime lies in its combination of both an aldehyde-derived oxime and a phenylacetamido moiety, which may confer distinct reactivity patterns and biological activities compared to similar compounds.
This comprehensive overview highlights the significance of 2-(2-Phenylacetamido)acetaldehyde oxime in chemical research and potential applications in pharmaceuticals, while also emphasizing its unique structural characteristics compared to related compounds. Further research will be crucial in unlocking its full potential.
The synthesis of 2-(2-phenylacetamido)acetaldehyde oxime hinges on efficient oximation strategies, particularly the condensation of hydroxylamine derivatives with aldehyde precursors. Microwave-assisted reactions have emerged as a powerful catalytic method, enabling solvent-free oximation of aldehydes with hydroxylamine hydrochloride in the presence of silica gel. This approach reduces reaction times to 4 minutes while achieving yields exceeding 76%. The microwave irradiation facilitates rapid energy transfer, promoting nucleophilic attack by hydroxylamine on the aldehyde carbonyl group without requiring traditional heating methods.
Saline acceleration represents another catalytic breakthrough, with 3 M NaCl increasing oxime formation rates by 4-fold under physiological pH conditions. Molecular dynamics simulations reveal that NaCl stabilizes the carbinolamine intermediate through charge screening effects, lowering the activation energy for the rate-limiting dehydration step. This salt-enhanced catalysis operates synergistically with aniline co-catalysis, achieving 20-fold rate improvements in model systems. For 2-(2-phenylacetamido)acetaldehyde oxime synthesis, these findings suggest that NaCl concentrations above 1 M could optimize reaction efficiency while maintaining biocompatibility.
Regiochemical outcomes in oxime synthesis depend critically on precursor geometry and crystallization conditions. The separation of three isomeric forms (amphi-, anti-, and syn-glyoximes) requires meticulous solvent selection, as demonstrated by fractional crystallization from acetone-chloroform mixtures. Thin-layer chromatography (TLC) analysis using benzene-ethyl acetate (7:3) mobile phases reveals distinct retention factors (Rf):
| Isomer | Rf Value | 
|---|---|
| Phenyl-amphi | 0.45 | 
| Phenyl-anti | 0.40 | 
| Phenyl-syn | 0.35 | 
This separation protocol enables isolation of the anti-glyoxime isomer with melting point 178–180°C, which serves as a key intermediate for 2-(2-phenylacetamido)acetaldehyde oxime. Computational studies using AM1 and PM3 methods confirm that Z-isomers exhibit greater thermodynamic stability due to reduced steric hindrance between the phenylacetamido group and oxime hydroxyl. Reaction temperature modulation between 0–5°C further enhances Z-selectivity by slowing isomer interconversion kinetics.
Solvent polarity and ionic strength profoundly influence oxime formation rates. Phosphate buffer systems (pH 7.4) containing 1 M NaCl accelerate 4-hydroxybenzaldehyde oximation by 7.3-fold compared to salt-free conditions. The rate enhancement follows the relationship:
$$ k{\text{obs}} = k0 \cdot [\text{NaCl}]^{0.5} $$
where $$ k_0 $$ represents the rate constant in the absence of saline. Kinetic isotope effect studies (kH/kD = 2.1) confirm that proton transfer during carbinolamine dehydration remains rate-determining even under saline conditions.  
In aqueous-organic biphasic systems, acetonitrile-water mixtures (3:1 v/v) optimize substrate solubility while maintaining nucleophile activity. The apparent second-order rate constant ($$ k_2 $$) for phenylglyoxal oximation reaches $$ 3.8 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ in this solvent system, compared to $$ 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ in pure water. Transition state analysis using Eyring plots reveals an entropy of activation ($$ \Delta S^\ddagger $$) of −34.5 J·mol⁻¹·K⁻¹, indicative of a highly ordered transition state stabilized by polar solvents.
Microwave-assisted solvent-free synthesis reduces the environmental footprint of 2-(2-phenylacetamido)acetaldehyde oxime production by eliminating volatile organic solvents. Energy consumption analysis shows a 68% reduction in process energy compared to conventional reflux methods. Zinc oxide-catalyzed oximation in melt conditions achieves 98% yields with reaction times under 15 minutes, avoiding solvent waste entirely.
Life cycle assessment of saline-catalyzed routes demonstrates a 42% reduction in ecotoxicity potential compared to aniline-catalyzed methods, primarily due to reduced catalyst toxicity. Continuous flow reactors utilizing immobilized hydroxylamine reagents further enhance sustainability by enabling catalyst recycling and precise temperature control. These systems achieve space-time yields of 12.7 g·L⁻¹·h⁻¹ for oxime products, representing a 5-fold improvement over batch processes.
Theoretical Framework and Methodological Considerations
Density Functional Theory studies on 2-(2-Phenylacetamido)acetaldehyde oxime reveal complex conformational landscapes that are characteristic of oxime-containing molecules [1] [2]. The compound, with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol [3] [4], exhibits multiple conformational states arising from rotational flexibility around key bonds, particularly the C-N bond of the amide linkage and the C=N-O oxime functionality [5].
Conformational Analysis Results
Computational investigations using B3LYP/6-31G* and B3LYP/6-311++G(d,p) levels of theory demonstrate that the compound adopts several energetically accessible conformations [1]. The most stable conformers typically feature the oxime group in an E-configuration, consistent with general observations that E-isomers of oximes are thermodynamically more favorable than their Z-counterparts by approximately 0.9-2.1 kilojoules per mole [6].
The conformational space is primarily defined by three key dihedral angles: the phenylacetamido orientation relative to the backbone, the amide bond rotation, and the oxime hydroxyl group orientation [5]. Natural Bond Orbital analysis reveals that conformational preferences are influenced by intramolecular hydrogen bonding interactions and π-electron delocalization patterns throughout the molecular framework [7].
Energy Landscape and Stability Factors
DFT calculations indicate that the global minimum energy conformer exhibits a partially extended structure that minimizes steric interactions between the phenyl ring and the oxime functionality while maintaining optimal electronic delocalization [8]. The energy differences between accessible conformers typically range from 0.5 to 4.2 kilojoules per mole, suggesting facile interconversion at ambient temperatures [1].
Rotational barriers around the amide C-N bond are calculated to be approximately 15-20 kilojoules per mole, while rotation around the oxime C=N bond shows barriers of 25-35 kilojoules per mole [9]. These moderate barriers indicate that conformational equilibria are established rapidly under physiological conditions.
| Conformational Parameter | Energy Range (kJ/mol) | Barrier Height (kJ/mol) | Preferred Orientation | 
|---|---|---|---|
| Phenylacetamido rotation | 0.0-2.8 | 12-18 | Extended | 
| Amide bond rotation | 0.0-4.2 | 15-20 | Trans | 
| Oxime E/Z isomerization | 0.0-2.1 | 25-35 | E-configuration | 
| Hydroxyl group orientation | 0.0-1.5 | 8-12 | Anti to C=N | 
Electronic Structure Characteristics
Molecular orbital analysis of 2-(2-Phenylacetamido)acetaldehyde oxime reveals significant electron delocalization patterns that influence both its chemical reactivity and conformational preferences [10] [8]. The highest occupied molecular orbital (HOMO) is primarily localized on the oxime nitrogen and oxygen atoms, with substantial contributions from the π-system of the phenyl ring [7].
Frontier Orbital Properties
The HOMO-LUMO energy gap is calculated to be approximately 4.8-5.2 electron volts using B3LYP/6-311++G(d,p) methods [11], indicating moderate electronic stability. The LUMO is predominantly located on the carbonyl carbon and the oxime carbon, suggesting these sites as potential electrophilic centers for nucleophilic attack [12].
Natural Bond Orbital analysis demonstrates that the oxime C=N-O system exhibits substantial resonance stabilization through delocalization of the oxygen lone pairs into the π* orbital of the C=N bond [8]. This delocalization pattern is quantified by second-order perturbation theory analysis, showing stabilization energies of 18-25 kilojoules per mole for the n(O) → π*(C=N) interaction [7].
Charge Distribution and Electrostatic Properties
Mulliken population analysis reveals that the oxime oxygen carries a partial negative charge of approximately -0.45 to -0.52 elementary charges, while the oxime nitrogen shows a positive charge of +0.15 to +0.22 elementary charges [13]. The carbonyl oxygen exhibits a substantial negative charge of -0.58 to -0.65 elementary charges, consistent with its role as a hydrogen bond acceptor.
Molecular electrostatic potential maps demonstrate distinct regions of electron density that correlate with observed hydrogen bonding patterns [7]. The oxime hydroxyl group creates a positive electrostatic potential region, while the oxime nitrogen and carbonyl oxygen generate negative potential wells suitable for hydrogen bond formation.
π-Electron Delocalization Analysis
The aromatic phenyl ring maintains its characteristic π-electron delocalization with minimal perturbation from the acetamido substituent [10]. However, extended conjugation between the phenyl π-system and the amide carbonyl is observed, with calculated resonance stabilization energies of 8-12 kilojoules per mole [8].
The oxime functionality exhibits unique electronic characteristics due to the presence of both σ and π components in the C=N-O system [14]. Time-dependent DFT calculations reveal that the lowest energy electronic transitions involve charge transfer from the oxime nitrogen lone pairs to the π* orbitals of the aromatic system, occurring at wavelengths around 280-320 nanometers [11].
| Orbital Type | Energy (eV) | Primary Character | Delocalization Pattern | 
|---|---|---|---|
| HOMO | -6.2 to -6.8 | n(O) oxime | O lone pair → π system | 
| HOMO-1 | -7.1 to -7.5 | π phenyl | Aromatic delocalization | 
| LUMO | -1.0 to -1.4 | π*(C=N) oxime | Anti-bonding oxime orbital | 
| LUMO+1 | -0.8 to -1.2 | π*(CO) amide | Carbonyl anti-bonding | 
Solvation Structure and Dynamics
Molecular dynamics simulations of 2-(2-Phenylacetamido)acetaldehyde oxime in aqueous solution reveal complex solvation patterns that significantly influence molecular conformation and dynamics [15] [16]. The compound exhibits preferential hydration around the polar oxime and amide functionalities, with average coordination numbers of 2.8-3.2 water molecules within the first solvation shell [17].
Solvent-Mediated Conformational Effects
Aqueous solvation stabilizes extended conformations of the molecule through the formation of bridging hydrogen bond networks between water molecules and the polar functional groups [18]. The presence of explicit water molecules in MD simulations reduces the relative stability differences between conformers compared to gas-phase calculations, with energy differences decreasing by approximately 30-40 percent [19].
Radial distribution functions calculated from MD trajectories show pronounced peaks at 1.8-1.9 Ångströms for O(oxime)-H(water) interactions and at 2.0-2.1 Ångströms for O(carbonyl)-H(water) interactions [15]. These distances are consistent with strong hydrogen bonding interactions that persist for average lifetimes of 2-4 picoseconds.
Hydrogen Bonding Network Analysis
The oxime hydroxyl group acts as both a hydrogen bond donor and acceptor, forming an average of 1.2 donor bonds and 0.8 acceptor bonds with surrounding water molecules [16]. The carbonyl oxygen primarily functions as a hydrogen bond acceptor, coordinating with 1.8-2.1 water molecules on average.
Dynamic hydrogen bond analysis reveals that the oxime group undergoes frequent reorganization of its hydrogen bonding network, with bond breaking and formation events occurring on timescales of 1-3 picoseconds [20]. This dynamic behavior contributes to the conformational flexibility observed in solution.
Solvent Effects on Electronic Properties
Continuum solvation models (PCM and SMD) incorporated into DFT calculations demonstrate that aqueous solvation increases the dipole moment of the molecule from 3.2 Debye in the gas phase to 4.8 Debye in solution [2]. This enhancement reflects the polarization of the electron density in response to the electric field created by the surrounding water molecules.
The HOMO-LUMO gap decreases by approximately 0.3-0.5 electron volts upon solvation, indicating increased electronic polarizability in the aqueous environment [21]. This change correlates with enhanced reactivity of the oxime functionality toward nucleophilic and electrophilic reagents.
Temperature-Dependent Solvation Dynamics
Variable temperature MD simulations (280-320 Kelvin) reveal that increasing temperature leads to more rapid hydrogen bond dynamics and increased conformational sampling [16]. The self-diffusion coefficient of the solute increases from 0.45 × 10⁻⁹ square meters per second at 280 Kelvin to 0.78 × 10⁻⁹ square meters per second at 320 Kelvin.
Thermodynamic integration calculations provide solvation free energies of -28.3 ± 2.1 kilojoules per mole for the most stable conformer in water [15]. The entropic contribution to solvation amounts to approximately 15-20 percent of the total free energy, reflecting the ordering of water molecules around the polar solute.
| Solvent Property | Aqueous Solution | Organic Solvents | Gas Phase | 
|---|---|---|---|
| Hydrogen bonds (avg) | 2.8-3.2 | 0.5-1.2 | 0 | 
| Dipole moment (D) | 4.8 ± 0.3 | 3.8 ± 0.2 | 3.2 ± 0.1 | 
| HOMO-LUMO gap (eV) | 4.3-4.7 | 4.6-5.0 | 5.0-5.2 | 
| Diffusion (10⁻⁹ m²/s) | 0.6 ± 0.1 | 1.2 ± 0.2 | N/A |